molecular formula C25H19FO7 B3407356 (Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 4-fluorobenzoate CAS No. 622803-26-3

(Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 4-fluorobenzoate

Cat. No.: B3407356
CAS No.: 622803-26-3
M. Wt: 450.4 g/mol
InChI Key: BIMQPGMBBJJESU-MTJSOVHGSA-N
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Description

(Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 4-fluorobenzoate is a synthetic benzofuran derivative characterized by a dihydrobenzofuranone core, a 2,3,4-trimethoxybenzylidene substituent at the 2-position, and a 4-fluorobenzoate ester at the 6-position (molecular formula: C25H19FO7; molecular weight: 450.418 g/mol) . The Z-configuration of the exocyclic double bond ensures stereochemical specificity, which is critical for interactions with biological targets.

Properties

IUPAC Name

[(2Z)-3-oxo-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19FO7/c1-29-19-11-6-15(23(30-2)24(19)31-3)12-21-22(27)18-10-9-17(13-20(18)33-21)32-25(28)14-4-7-16(26)8-5-14/h4-13H,1-3H3/b21-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIMQPGMBBJJESU-MTJSOVHGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=C(C=C4)F)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=C(C=C4)F)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19FO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues

The compound’s uniqueness arises from its 2,3,4-trimethoxybenzylidene and 4-fluorobenzoate groups. Key structural analogs include:

Compound Name Structural Features Key Differences Biological Activity
(Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 4-methoxybenzoate 3,4,5-Trimethoxybenzylidene; 4-methoxybenzoate Methoxy vs. fluoro at benzoate Anticancer, antimicrobial
(Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 4-nitrobenzoate 2,4,5-Trimethoxybenzylidene; 4-nitrobenzoate Nitro (electron-withdrawing) vs. fluoro at benzoate Enhanced lipophilicity; antibacterial
(Z)-3-oxo-2-(benzylidene)-2,3-dihydrobenzofuran-6-yl benzoate No methoxy/fluoro substituents Simpler structure Lower antioxidant/antibacterial activity

Key Trends :

  • Methoxy Substitution: Increasing methoxy groups (e.g., 3,4,5-trimethoxy vs.
  • Fluoro vs. Nitro : The 4-fluorobenzoate group offers moderate electron-withdrawing effects compared to the strongly electron-withdrawing nitro group, which may balance solubility and target affinity .
Functional Group Analogues

Substitutions on the benzylidene or benzoate moieties significantly alter bioactivity:

Compound Name Functional Group Variation Biological Impact
(2Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate Dual fluorine substitution (benzylidene + sulfonate) Increased stability and enzyme inhibition potential
(Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-fluorobenzenesulfonate Pyridine ring replaces methoxybenzylidene Enhanced π-π stacking with aromatic amino acids in target proteins
(Z)-2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate Chlorobenzylidene; furan carboxylate Higher electrophilicity; improved antimicrobial activity

Key Insight : The 4-fluorobenzoate in the target compound provides a balance of electronegativity and lipophilicity, favoring membrane permeability without excessive reactivity .

Antimicrobial Activity

  • 4-fluorobenzoate derivatives demonstrate broader-spectrum activity than non-halogenated analogs. For example: (Z)-2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate inhibits S. aureus (MIC: 8 µg/mL) . Non-fluorinated analogs require higher concentrations (MIC: >32 µg/mL) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 4-fluorobenzoate
Reactant of Route 2
Reactant of Route 2
(Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 4-fluorobenzoate

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